1,2-dibromo-4-(difluoromethyl)benzene
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Overview
Description
1,2-Dibromo-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms and one difluoromethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dibromo-4-(difluoromethyl)benzene typically involves the bromination of 4-(difluoromethyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane. The reaction is often catalyzed by a Lewis acid like iron(III) bromide (FeBr3) to enhance the bromination efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1,2-difluoro-4-(difluoromethyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the difluoromethyl group can lead to the formation of carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NH3, RSH), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Reduction reactions produce difluoromethyl-substituted benzenes.
- Oxidation reactions result in carboxylic acids or aldehydes .
Scientific Research Applications
1,2-Dibromo-4-(difluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.
Materials Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 1,2-dibromo-4-(difluoromethyl)benzene exerts its effects involves interactions with various molecular targets. The bromine atoms and difluoromethyl group influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the chemical and physical properties of the compound .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Similar structure but with only one bromine atom.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of difluoromethyl.
Uniqueness: 1,2-Dibromo-4-(difluoromethyl)benzene is unique due to the presence of both bromine atoms and a difluoromethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1214358-09-4 |
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Molecular Formula |
C7H4Br2F2 |
Molecular Weight |
285.9 |
Purity |
95 |
Origin of Product |
United States |
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